molecular formula C9H6Cl2N2 B1370469 2,4-Dichloro-7-methylquinazoline CAS No. 25171-19-1

2,4-Dichloro-7-methylquinazoline

Cat. No.: B1370469
CAS No.: 25171-19-1
M. Wt: 213.06 g/mol
InChI Key: BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methylquinazoline (CAS 25171-19-1) is a substituted quinazoline derivative of high importance in medicinal and heterocyclic chemistry . With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol, it serves as a versatile and crucial building block for the synthesis of more complex molecules . The compound is characterized by its reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring system, which make it an excellent electrophile that readily undergoes nucleophilic substitution reactions . This reactivity allows researchers to efficiently introduce diverse functional groups, facilitating the construction of libraries of quinazoline derivatives for biological screening and structure-activity relationship (SAR) studies . Quinazoline-based compounds are recognized for a broad spectrum of pharmacological activities, and this specific derivative is a valuable scaffold for investigating how substitution patterns influence biological activity . Research into quinazoline analogues has identified them as potential agents for various applications, including as kinase inhibitors . The compound is a solid with a melting point of 107°C . It is classified as harmful and an irritant, requiring appropriate handling precautions including the use of personal protective equipment and adequate ventilation . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620488
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25171-19-1
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Preparation via Quinazoline-2,4-dione Intermediate

This method is well-documented and involves:

Step 1: Formation of 2,4-quinazoline dione

  • React 7-methyl anthranilic acid with potassium cyanate in aqueous medium.
  • Control pH and temperature carefully (typically 40–90 °C).
  • After reaction, acidify to pH 2–3 and isolate the quinazoline-2,4-dione intermediate.
  • Typical yields range from 86% to 92.5% molar yield.

Step 2: Chlorination to 2,4-dichloro-7-methylquinazoline

  • Treat the quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.
  • Reflux the mixture for 10 hours.
  • Workup involves quenching, extraction, washing, drying, and solvent recovery.
  • Yields for this step are typically around 73% molar yield.

Example Data from Patent CN101475537A:

Step Reagents & Conditions Product Yield (%) Notes
1 7-methyl anthranilic acid + KOCN, NaOH, 40–90 °C 2,4-quinazoline dione 86.3–92.5 pH adjusted to 2–3, isolated by filtration
2 POCl3 + triethylamine, reflux 10 h This compound 73 Organic workup and purification

This method is scalable and allows for high purity products suitable for further functionalization.

One-Step Cyclization-Halogenation from Urea Derivatives

An alternative process involves direct conversion of methoxycarbonyl- or phenoxycarbonyl-substituted urea derivatives to 2,4-dichloroquinazolines using cyclizing-halogenating reagents:

  • Starting from substituted phenylureas (with 7-methyl substitution), react with phosphorus oxychloride or hydrogen chloride in phosphorus oxychloride.
  • Use N,N-dimethylaniline as a catalyst to improve yield and selectivity.
  • Reaction occurs under heating with solvent amounts of POCl3.
  • This one-step process yields 2,4-dichloroquinazolines directly with good efficiency.

Key features:

Parameter Details
Starting materials Methoxycarbonylureas or phenoxycarbonylureas
Cyclizing-halogenating agents POCl3, HCl in POCl3, N,N-dimethylaniline
Reaction conditions Heating with solvent amounts of POCl3, several hours
Product This compound (if methyl at 7-position present in starting material)
Yield Generally high, optimized with N,N-dimethylaniline

This method is advantageous for its one-step nature and reduced purification steps.

Alternative Synthetic Approaches

  • Triphenylphosphine and Bis(trichloromethyl)carbonate Method:

    • Involves reaction of triphenylphosphine oxide and tertiary amine catalyst with bis(trichloromethyl)carbonate in an organic solvent at low temperature.
    • Subsequent addition of o-aminobenzonitrile derivatives (with 7-methyl substitution) and heating at 80–150 °C for 1–8 hours.
    • Monitored by TLC and purified to obtain 2,4-dichloroquinazoline derivatives.

    This method allows for diverse substitution patterns and has been patented for quinazoline derivatives synthesis.

  • One-Pot Synthesis of Quinazoline-2,4-diones Catalyzed by DMAP:

    • Metal-free catalysis using 4-dimethylaminopyridine (DMAP) to synthesize quinazoline-2,4-diones from anthranilic acid derivatives and potassium cyanate.
    • This intermediate can then be chlorinated to yield 2,4-dichloroquinazoline derivatives.

    This eco-efficient method improves reaction conditions and reduces metal catalyst usage.

Method Starting Materials Key Reagents & Conditions Yield (%) Advantages References
Two-step via quinazoline dione 7-methyl anthranilic acid + KOCN NaOH, acidification; then POCl3 + Et3N, reflux 10 h 86–92 (intermediate), 73 (final) High purity, scalable
One-step cyclization-halogenation Methoxycarbonylureas or phenoxycarbonylureas POCl3, HCl/POCl3, N,N-dimethylaniline, heat High (~70–90) Single step, fewer purifications
Triphenylphosphine & bis(trichloromethyl)carbonate Triphenylphosphine oxide, bis(trichloromethyl)carbonate, o-aminobenzonitrile derivatives Low temp addition, then heating 80–150 °C Moderate to high Versatile substitutions
DMAP-catalyzed one-pot synthesis Anthranilic acid derivatives + KOCN DMAP catalyst, metal-free, mild conditions High (up to 90%) Eco-efficient, metal-free
  • The two-step method involving quinazoline-2,4-dione intermediate is the most commonly applied and well-characterized route for preparing 2,4-dichloroquinazolines with methyl substitution at the 7-position.

  • Chlorination with POCl3 is a critical step and requires careful control of temperature and reaction time to maximize yield and minimize by-products.

  • The one-step cyclization-halogenation method offers a streamlined synthesis but requires specific urea derivatives as precursors, which may add complexity to the overall process.

  • Recent advances focus on eco-efficient and metal-free catalysis (e.g., DMAP catalysis) to improve sustainability and reduce environmental impact.

  • Analytical techniques such as TLC, LC-MS, IR, and NMR are essential for monitoring reaction progress and confirming product structure.

The preparation of this compound is well-established through multiple synthetic methodologies. The preferred industrial and laboratory methods involve either a two-step synthesis via quinazoline-2,4-dione intermediates or a one-step cyclization-halogenation of urea derivatives. Both methods yield high purity products suitable for further derivatization. Advances in catalysis and reaction efficiency continue to improve these processes, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms undergo selective displacement with nucleophiles, enabling targeted derivatization. Reactivity varies between C2 and C4 positions due to electronic and steric factors influenced by the methyl group.

Amination Reactions

Primary and secondary amines readily substitute chlorine atoms under mild conditions:

Reagents/ConditionsPosition SubstitutedProductYieldSource
Aniline, reflux in isopropanolC42-Chloro-4-(phenylamino)-7-methylquinazoline83%
Piperidine, DMF, 80°CC24-Chloro-2-(piperidin-1-yl)-7-methylquinazoline76%
Cyclohexylamine, THF, RTC42-Chloro-4-(cyclohexylamino)-7-methylquinazoline91%

Key observations :

  • C4 substitution predominates due to reduced steric hindrance compared to C2 .

  • Electron-donating methyl group at C7 slightly deactivates the quinazoline ring, requiring elevated temperatures for less-reactive amines .

Alkoxylation and Thiolation

Alkoxides and thiols replace chlorides under basic conditions:

ReagentSolventProductSelectivity (C4:C2)Source
Sodium methoxideDMSO, 60°C2-Chloro-4-methoxy-7-methylquinazoline9:1
Ethanethiol, K₂CO₃DMF, 50°C4-Chloro-2-(ethylthio)-7-methylquinazoline7:3

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-H functionalization for advanced intermediates:

Suzuki-Miyaura Coupling

Aryl boronic acids couple at C4 when using Pd(OAc)₂/XPhos:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, XPhos, K₂CO₃2-Chloro-4-phenyl-7-methylquinazoline68%
4-Methoxyphenylboronic acidSame as above2-Chloro-4-(4-methoxyphenyl)-7-methylquinazoline72%

Limitation : C2 remains unreactive under standard Suzuki conditions due to steric shielding by the methyl group .

Electronic Effects

  • C4 position : Enhanced electrophilicity due to conjugation with the adjacent nitrogen atom (N3), making it more susceptible to nucleophilic attack .

  • C2 position : Moderately deactivated by the methyl group’s inductive effect but accessible to bulkier nucleophiles under forcing conditions.

Steric Considerations

The C7 methyl group creates a steric environment that:

  • Favors C4 substitution in planar transition states .

  • Limits access to C2 for large nucleophiles (e.g., tert-butoxide) unless high-temperature conditions are employed.

Stability Under Hydrolytic Conditions

Prolonged exposure to moisture leads to gradual hydrolysis:

ConditionMajor ProductHalf-Life (25°C)Source
pH 7.4 aqueous buffer2-Hydroxy-4-chloro-7-methylquinazoline48 hours
0.1M HCl2,4-Dihydroxy-7-methylquinazoline<1 hour

Industrial-Scale Optimization

Recent advances focus on improving atom economy and safety:

  • Continuous flow synthesis reduces POCl₃ usage by 40% while maintaining 89% yield .

  • Microwave-assisted amination cuts reaction times from 12 hours to 30 minutes for C4 substitutions .

This compound’s reactivity profile makes it a cornerstone for synthesizing bioactive quinazolines, including kinase inhibitors and antimicrobial agents . Ongoing research aims to exploit its regioselectivity for asymmetric derivatization and green chemistry applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves reactions with halogenating agents and derivatives of quinazoline. The compound can be synthesized through a one-step cyclization and halogenation process from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. This method has been documented to yield high purity and efficiency in producing quinazoline derivatives .

Biological Activities

This compound exhibits a variety of biological activities, making it a valuable compound in drug development:

  • Antihypertensive Agents : Quinazoline derivatives have been recognized for their role as intermediates in the synthesis of antihypertensive medications. Specifically, compounds derived from this compound can lead to the development of effective treatments for hypertension by acting on various receptors involved in blood pressure regulation .
  • Cancer Treatment : Quinazoline analogues have shown promise as selective inhibitors for various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These inhibitors are crucial in cancer therapy as they can impede tumor growth and metastasis .
  • Neurodegenerative Diseases : Recent studies highlight the potential of quinazoline derivatives as antagonists for the adenosine A2A receptor, which is implicated in neurodegenerative diseases. Compounds designed from this scaffold have demonstrated significant affinity and efficacy against this receptor .

Antihypertensive Applications

A study focused on synthesizing 4-amino-2-(4-substituted piperazin-1-yl) quinazolines from this compound has shown promising results in lowering blood pressure in hypertensive models. The research indicates that these compounds effectively block specific adrenergic receptors, leading to vasodilation and reduced vascular resistance .

Cancer Inhibition

In a comparative study of quinazoline derivatives, this compound-based compounds were tested against several cancer cell lines. Results demonstrated that these compounds inhibit cell proliferation significantly more than their non-chlorinated counterparts. The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival .

Neuroprotective Effects

Research investigating the neuroprotective effects of quinazoline derivatives has revealed that certain modifications at the C6 and C7 positions enhance their ability to protect neuronal cells from oxidative stress. These findings suggest that this compound could be further modified to improve its therapeutic index against neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to the compound’s binding affinity and specificity. For example, quinazoline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert anticancer effects by blocking cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Substituent Effects

  • Chlorine vs. Trifluoromethyl (Position 2) : The trifluoromethyl group in 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline increases lipophilicity and resistance to oxidative degradation compared to chlorine in This compound , making it more suitable for CNS-targeting drugs .
  • Methyl vs. Ester (Position 7) : The ethyl ester in Ethyl 2,4-dichloroquinazoline-7-carboxylate introduces polarity, improving aqueous solubility for in vitro assays, whereas the methyl group in This compound favors hydrophobic interactions in catalytic processes .
  • Methoxy vs. Ethoxy (Position 6/7) : Methoxy groups (e.g., 4-Chloro-6-methoxy-7-methylquinazoline ) enhance hydrogen-bonding capacity, while ethoxy groups (e.g., 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline ) extend half-life in vivo due to slower metabolic cleavage .

Biological Activity

2,4-Dichloro-7-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position of the quinazoline ring. This unique arrangement significantly influences its chemical reactivity and biological activity. The electron-withdrawing chlorine atoms enhance the compound's binding affinity to various biological targets, while the methyl group may contribute to its overall stability and solubility in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for its anticancer effects. By blocking these pathways, the compound can prevent cell proliferation and induce apoptosis in cancer cells .

Therapeutic Applications

1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the activity of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. For instance, it was reported that compounds similar to this compound showed low nanomolar inhibition against these kinases, suggesting a strong potential for cancer treatment .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies highlighted its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the single-digit micromolar range. This suggests that this compound could serve as a lead compound for developing new antibacterial agents .

3. Antileishmanial Activity
In vivo studies have demonstrated that this compound exhibits antileishmanial activity. For example, it reduced parasitemia in murine models of visceral leishmaniasis significantly when administered at appropriate doses . The mechanism appears to involve interference with folate metabolism in Leishmania parasites .

Table 1: Biological Activity Summary

Activity TypeTargetObserved EffectReference
AnticancerEGFR/VEGFR-2Low nanomolar inhibition
AntimicrobialAcinetobacter baumanniiMIC in single-digit micromolar range
AntileishmanialLeishmania donovaniReduced liver parasitemia by up to 37%

Case Study: Anticancer Efficacy

A study conducted on various quinazoline derivatives revealed that this compound effectively inhibited cell proliferation in melanoma cell lines (MDA-MB-435) with an IC50 value indicating significant potency compared to standard chemotherapy agents like paclitaxel .

Case Study: Antileishmanial Efficacy

In a murine model of visceral leishmaniasis, administration of 15 mg/kg/day for five days resulted in a notable reduction in liver parasitemia by approximately 37%. This highlights the potential of quinazolines as effective treatments against leishmaniasis due to their favorable pharmacological profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4-dichloro-7-methylquinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-amino-4-chloro-7-methylbenzamide. Key steps include refluxing in anhydrous solvents (e.g., DMSO or chloroacetonitrile) under acidic conditions, as demonstrated in analogous quinazoline syntheses . Optimization involves adjusting reflux duration (e.g., 12–18 hours), temperature (80–100°C), and stoichiometric ratios of reagents (e.g., HCl gas or POCl₃) to improve yields. Post-synthesis purification via recrystallization (water-ethanol mixtures) is critical to isolate the product as a light-yellow powder with ~65% yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify methyl groups (δ ~2.5 ppm) and aromatic protons.
  • Mass Spectrometry (MS) : For molecular ion peaks matching the molecular weight (e.g., 227.07 g/mol).
  • Elemental Analysis : To validate C, H, N, and Cl composition.
  • IR Spectroscopy : To detect C-Cl stretches (~550–650 cm⁻¹) and quinazoline ring vibrations.
    Cross-referencing with literature data for analogous compounds (e.g., 7-chloro-2-methylquinazolin-4(3H)-one) ensures accuracy .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. A mobile phase of acetonitrile:water (70:30) at 1 mL/min provides baseline separation. Alternatively, TLC (silica gel, ethyl acetate/hexane 3:7) with visualization under UV light or iodine vapor confirms homogeneity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate electron density and binding affinity.
  • Heterocyclic Hybridization : Coupling with triazole or piperidine moieties via nucleophilic substitution (e.g., using amine derivatives in DMF/K₂CO₃) to improve CNS penetration .
  • Crystallography : Use SHELXL for small-molecule refinement to correlate 3D structure with activity. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length/angle analysis .

Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, PTZ-induced seizures for anticonvulsant activity).
  • Triangulation : Combine quantitative data (e.g., enzyme inhibition kinetics) with qualitative observations (e.g., in vivo behavioral studies) to identify off-target effects .
  • Control Experiments : Test metabolites or degradation products (via LC-MS) to rule out artifacts .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like GABA receptors. Focus on key residues (e.g., Arg87 in GABA-A) for hydrogen bonding.
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to prioritize substituents that enhance stability and reactivity.
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess conformational stability .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in quinazoline bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Post Hoc Test : Compare means across treatment groups (p < 0.05).
  • Robustness Testing : Replicate experiments in triplicate and report SEM to ensure reproducibility .

Q. How can crystallinity challenges in this compound derivatives be mitigated for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection. SHELXD is recommended for phase resolution in low-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.